molecular formula C9H6N10O4 B4555459 N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine

N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine

Cat. No.: B4555459
M. Wt: 318.21 g/mol
InChI Key: QWEJDUAAWPGXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine is a useful research compound. Its molecular formula is C9H6N10O4 and its molecular weight is 318.21 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine is 318.05734871 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Metal Catalysis

Transition metal complexes incorporating nitrogen donor ligands, such as bis(N-methylimidazol-2-yl)methane and its derivatives, have been synthesized and characterized for their catalytic efficiency in reactions like intramolecular hydroamination. These complexes demonstrate the influence of ligand structure on catalytic activity, offering potential for tailored catalyst design in organic synthesis and industrial processes (Burling et al., 2007).

Ligand Design for Catalysis

Novel chelating nitrogen ligands, including bis(azaheteroaryl)methane types, have been developed and applied in the catalytic reduction of nitrobenzene to aniline, highlighting their utility in enhancing reaction selectivity and efficiency. The structural characteristics of these ligands, including their coordination behavior with metal centers, are crucial for their performance in catalytic applications (Ragaini et al., 1995).

Sensing Applications

Oxidized bis(indolyl)methane compounds have been explored as chromogenic sensors for selective detection of fluoride ions in aprotic solvents and for weak acidic species in water-containing media. These findings suggest that nitrogen-containing ligands can be engineered to develop selective sensors for environmental and biological applications (He et al., 2006).

Properties

IUPAC Name

N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N10O4/c1(10-6-4(14-22-18-6)8-12-2-20-16-8)11-7-5(15-23-19-7)9-13-3-21-17-9/h2-3H,1H2,(H,10,18)(H,11,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEJDUAAWPGXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C2=NON=C2NCNC3=NON=C3C4=NOC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Reactant of Route 2
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Reactant of Route 3
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Reactant of Route 4
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Reactant of Route 5
Reactant of Route 5
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine
Reactant of Route 6
Reactant of Route 6
N,N'-bis[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]methanediamine

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